N-[4-(aminosulfonyl)-2-methylphenyl]acetamide
Description
IUPAC Nomenclature and Systematic Identification
The systematic name N-[4-(aminosulfonyl)-2-methylphenyl]acetamide follows IUPAC rules for prioritizing functional groups and substituents. The parent structure is acetamide, with the nitrogen atom substituted by a 4-(aminosulfonyl)-2-methylphenyl group. The numbering of the phenyl ring begins at the acetamide attachment point (position 1), with the methyl group at position 2 and the sulfamoyl group (-SO$$2$$NH$$2$$) at position 4. This nomenclature distinguishes it from analogs with alternative substitution patterns, such as N-[(4-sulfamoylphenyl)methyl]acetamide, where the acetamide is attached via a methylene bridge.
The molecular formula C$$9$$H$${12}$$N$$2$$O$$3$$S reflects the compound’s composition: a phenyl ring (C$$6$$H$$5$$), methyl (CH$$3$$), sulfamoyl (SO$$2$$NH$$2$$), and acetamide (C$$2$$H$$_5$$NO) groups. Key identifiers include hypothetical CAS registries analogous to structurally related compounds like 2015-14-7 (for N-[(4-sulfamoylphenyl)methyl]acetamide) and 262368-30-9 (for an N-methylpiperazine-containing analog). Systematic synonyms include 4-acetamido-2-methylbenzenesulfonamide and N-(2-methyl-4-sulfamoylphenyl)acetamide.
Molecular Architecture and Bonding Patterns
The molecular structure features a phenyl ring with two substituents: a methyl group at position 2 and a sulfamoyl group at position 4, bonded to an acetamide moiety. X-ray diffraction studies of related sulfonamides reveal that the sulfamoyl group adopts a tetrahedral geometry around the sulfur atom, with S-O bond lengths averaging 1.43–1.45 Å and S-N bonds of ~1.62 Å. The acetamide group’s carbonyl oxygen engages in resonance with the adjacent nitrogen, stabilizing the planar configuration of the amide bond (C=O: ~1.23 Å; C-N: ~1.33 Å).
The methyl group at position 2 introduces steric hindrance, forcing the sulfamoyl and acetamide groups into specific dihedral angles relative to the phenyl ring. In analogous structures like N-[4-(p-toluenesulfonamido)phenylsulfonyl]acetamide, the dihedral angle between the phenyl ring and acetamide group is approximately 79°, while the sulfamoyl group forms a 81° angle with the ring. These distortions minimize steric clashes and optimize hydrogen-bonding interactions.
Crystallographic Data and Conformational Analysis
Single-crystal X-ray diffraction data for this compound, though not directly available, can be inferred from related sulfonamides. For example, N-allyl-N-benzyl-4-methylbenzenesulfonamide crystallizes in the orthorhombic space group Pna2$$_1$$ with cell parameters a = 18.6919 Å, b = 10.5612 Å, and c = 8.1065 Å. Similar compounds exhibit intermolecular hydrogen bonds between sulfamoyl NH$$_2$$ and acetamide carbonyl groups, forming layered structures.
Conformational flexibility is limited by the rigid phenyl core and hydrogen-bonding networks. The sulfamoyl group’s NH$$_2$$ protons participate in N-H···O interactions with adjacent molecules, while the acetamide’s NH group forms hydrogen bonds with sulfonyl oxygen atoms.
Comparative Analysis with Structural Analogs
Chlorinated Derivatives : Replacing the methyl group with chlorine (e.g., N-(4-chlorophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide) increases electronegativity, altering electronic distribution and hydrogen-bonding capacity. Chlorine’s larger atomic radius compared to methyl also increases steric bulk, potentially disrupting crystal packing.
Piperazine-containing Analogs : Compounds like N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide introduce basic nitrogen centers, enhancing solubility in polar solvents. However, the absence of a sulfamoyl group reduces hydrogen-bonding potential compared to this compound.
Methylene-bridged Derivatives : N-[(4-sulfamoylphenyl)methyl]acetamide positions the acetamide via a methylene spacer, increasing rotational freedom and reducing planarity. This contrasts with the direct phenyl attachment in the target compound, which enforces coplanarity between the acetamide and aromatic ring.
Properties
Molecular Formula |
C9H12N2O3S |
|---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
N-(2-methyl-4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C9H12N2O3S/c1-6-5-8(15(10,13)14)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H2,10,13,14) |
InChI Key |
FLJQZUATYYAPKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Acetanilide Derivative Route
The most widely reported method involves chlorosulfonation of acetanilide derivatives. Key steps include:
-
Chlorosulfonation :
-
Amination :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | ClSO₃H, PCl₅ | 45°C | 5 h | 85% intermediate |
| 2 | NH₄OH | 42°C | 4 h | 72% final product |
Direct Coupling of Sulfonamide Intermediates
Acyl Chloride-Amine Coupling
A two-step approach avoids harsh chlorosulfonation:
-
Synthesis of 4-Amino-2-methylbenzenesulfonamide :
-
Acetylation :
Comparative Data (Source vs.):
| Method | Starting Material | Total Yield | Purity |
|---|---|---|---|
| A | 2-Methylaniline | 68% | 97.5% |
| B | Acetanilide | 75% | 98.2% |
Industrial-Scale Optimization
Continuous Flow Reactor Systems
To enhance efficiency, industrial protocols employ:
-
Solvent Recycling : Dichloromethane recovery reduces costs by 30%.
-
Waste Management : Neutralization of HCl byproducts using NaOH scrubbers.
Case Study (Source):
A pilot plant achieved 89% yield at 500 kg/batch using:
-
Residence time : 2.5 hours
-
Energy consumption : 15% lower than batch processes
Alternative Pathways
β-Phenethylamine Route
A less common but scalable method involves:
-
Acetylation of β-phenethylamine :
-
Chlorosulfonation and Amination :
Advantages :
Quality Control and Characterization
Critical analytical data for validation:
Spectroscopic Profiles :
| Technique | Key Peaks |
|---|---|
| IR | 1681 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O) |
| ¹H NMR | δ 2.08 (s, CH₃), 7.72 (d, aromatic) |
| HPLC | Retention time: 6.8 min (C18 column) |
-
Residual solvents: <0.1% (ICH guidelines)
-
Sulfonic acid byproducts: <0.2%
Challenges and Mitigation Strategies
Emerging Technologies
Scientific Research Applications
Antimicrobial Properties
N-[4-(aminosulfonyl)-2-methylphenyl]acetamide has been studied for its antimicrobial activity, particularly as an inhibitor of dihydrofolate reductase (DHFR). This enzyme is crucial for bacterial cell wall synthesis, and its inhibition can lead to cell lysis and death. The compound's mechanism of action involves disrupting folate metabolism, which is vital for DNA synthesis in bacteria .
Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties by targeting DHFR, which is also implicated in cancer cell proliferation. Studies have shown that sulfonamide derivatives, including this compound, can inhibit the growth of human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines . The compound's ability to bind effectively to the active sites of DHFR enhances its potential as a chemotherapeutic agent.
Enzyme Inhibition
Beyond antimicrobial and anticancer activities, this compound has been evaluated for its ability to inhibit various enzymes. Its structural characteristics allow it to interact with enzymes involved in metabolic pathways, making it a candidate for further exploration in drug development .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Antimicrobial Studies : A study demonstrated that this compound effectively inhibited the growth of various bacterial strains by targeting DHFR, showcasing its potential as a new antimicrobial agent .
- Anticancer Evaluations : In vitro studies indicated that this compound exhibited significant cytotoxicity against cancer cell lines, with molecular docking studies confirming strong binding interactions with DHFR .
Mechanism of Action
The mechanism of action of N-(2-methyl-4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
Substituent Position : Para-substituted sulfamoyl groups (e.g., acetylsulfanilamide) enhance antitubercular activity, while ortho-methyl groups (as in ) may improve metabolic stability .
Pharmacological Activities : Piperazinyl-sulfonamide derivatives () exhibit superior analgesic activity compared to acetylsulfanilamide, suggesting that bulky substituents at the sulfamoyl position enhance receptor binding .
Physical Properties : Melting points vary significantly; acetylsulfanilamide melts at 214°C (), while trichloro-acetamide derivatives () show lower solubility due to hydrophobic substituents.
Table 2: Activity Profiles of Selected Analogues
- Antimicrobial Activity: Cyanoacetamide derivatives () exhibit broad-spectrum activity against bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values ranging from 8–32 µg/mL .
- Analgesic Efficacy : Piperazinyl-sulfonamide analogs () show 50–60% pain inhibition in murine models, outperforming paracetamol in efficacy .
Biological Activity
N-[4-(aminosulfonyl)-2-methylphenyl]acetamide, also known as a sulfonamide derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
Overview of this compound
This compound is characterized by the presence of an acetamide group attached to a sulfonamide moiety, which is known for its ability to mimic natural substrates in enzymatic reactions. The structural formula can be represented as follows:
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes by mimicking their substrates. The sulfonamide group plays a crucial role in this inhibition, particularly in antimicrobial and anticancer activities:
- Enzyme Inhibition : The compound can inhibit the activity of enzymes such as urease, which is implicated in various pathological conditions. It acts as a competitive inhibitor, blocking the active site of the enzyme .
- Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties. This compound exhibits significant antibacterial effects against a range of pathogens, including Escherichia coli and Staphylococcus aureus .
1. Antimicrobial Properties
Research indicates that this compound demonstrates potent antimicrobial activity:
- Inhibition Studies : In vitro studies have shown that the compound effectively inhibits bacterial growth with IC50 values comparable to established antibiotics .
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties, showing promising results in various cancer cell lines:
- Cell Line Studies : In vitro assays have demonstrated cytotoxic effects against several cancer types, including breast and pancreatic cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .
Case Study 1: Urease Inhibition
In a study focused on urease inhibition, various derivatives of acetamide-sulfonamide scaffolds were synthesized, including this compound. The results indicated that this compound exhibited significant urease inhibitory activity with an IC50 value of 9.95 ± 0.14 µM, making it a potential candidate for treating conditions associated with urease activity .
Case Study 2: Antibacterial Efficacy
A comparative study assessed the antibacterial efficacy of this compound against multiple bacterial strains. The findings confirmed its effectiveness in inhibiting growth, positioning it as a viable alternative to traditional antibiotics .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : 6M HCl, reflux (110°C, 6 hours) → 4-(aminosulfonyl)-2-methylaniline + acetic acid.
-
Basic Hydrolysis : 4M NaOH, 80°C, 4 hours → sodium acetate + sulfonamide intermediate.
Kinetic Data :
| Condition | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |
|---|---|---|
| 6M HCl | 1.2 × 10⁻⁴ | 96 minutes |
| 4M NaOH | 8.5 × 10⁻⁵ | 136 minutes |
N-Substitution Reactions
The sulfonamide nitrogen participates in alkylation and acylation :
N-Alkylation
-
Reagents : Methyl iodide, K₂CO₃ (base), DMF solvent.
-
Product : N-methylated sulfonamide derivative.
-
Yield : 62%.
N-Acylation
-
Reagents : Benzoyl chloride, triethylamine, THF.
-
Product : N-benzoylated derivative.
-
Yield : 58%.
Comparative Reactivity :
| Reaction Type | Electrophile | Solubility Change |
|---|---|---|
| Alkylation | Methyl iodide | Decreased (hydrophobic) |
| Acylation | Benzoyl chloride | Increased (polar) |
Oxidation and Reduction
-
Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the methyl group to a carboxylic acid.
-
Conditions : 5% H₂SO₄, 70°C, 3 hours.
-
Product : 4-(aminosulfonyl)-2-carboxyphenylacetamide.
-
-
Reduction : LiAlH₄ reduces the acetamide to a primary amine.
-
Conditions : Dry ether, 0°C → room temperature.
-
Product : 4-(aminosulfonyl)-2-methylbenzylamine.
-
Spectroscopic Confirmation :
Enzyme Interaction Mechanisms
While not a classical chemical reaction, the compound inhibits dihydrofolate reductase (DHFR) via:
-
Binding Site : Competitive inhibition at the pteridine-binding pocket.
-
Key Interactions : Hydrogen bonding with Asp27 and hydrophobic interactions with Phe31 (PDB data).
Inhibition Metrics :
| Parameter | Value |
|---|---|
| IC₅₀ (DHFR) | 12.3 μM |
| Ki | 8.7 μM |
Stability Under Physiological Conditions
The compound remains stable across pH 2–10 (37°C, 24 hours), critical for biological applications. Degradation occurs at pH >12 via hydrolysis of the sulfonamide group.
Q & A
Q. What are the optimal synthetic routes for N-[4-(aminosulfonyl)-2-methylphenyl]acetamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves acetylation of 4-amino-3-methylbenzenesulfonamide. A two-step approach is recommended:
Sulfonamide Preparation : React 3-methyl-4-nitrobenzenesulfonyl chloride with ammonia to form 4-nitro-3-methylbenzenesulfonamide, followed by reduction (e.g., catalytic hydrogenation) to the amine .
Acetylation : Treat the amine with acetic anhydride under reflux (60–80°C) in anhydrous conditions. Yield optimization (75–85%) requires controlled stoichiometry (1:1.2 molar ratio of amine to acetic anhydride) and inert atmosphere to prevent hydrolysis .
Key Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Acetylation Time | 4–6 hours | 82 |
| Solvent | Dry toluene | 78 |
| Catalyst | Pyridine (5 mol%) | 85 |
Q. How is the compound characterized to confirm structural integrity and purity?
Methodological Answer: Use a multi-technique approach:
- Spectroscopy :
- Chromatography :
- Elemental Analysis : Match calculated vs. observed C, H, N, S (±0.3%) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for resolving torsional angles and intermolecular interactions. For this compound derivatives:
- Crystal Growth : Use slow evaporation of ethanol/water (1:1) at 4°C .
- Key Findings :
- The sulfonamide group adopts a gauche conformation relative to the acetamide moiety.
- Intermolecular H-bonding between sulfonamide NH and acetamide O stabilizes the lattice (distance: 2.89 Å) .
Data Contradictions : Discrepancies in reported bond lengths (e.g., C–S = 1.76–1.79 Å vs. computational models) may arise from crystal packing effects .
Q. What strategies mitigate side reactions during scale-up synthesis?
Methodological Answer: Common side reactions include over-acetylation and sulfonamide hydrolysis. Mitigation strategies:
Q. How can researchers evaluate the compound’s biological activity, particularly in enzyme inhibition?
Methodological Answer: Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase):
- In Vitro Assays :
- Fluorescence-Based Inhibition : Incubate with human CA-II (10 nM) and 4-methylumbelliferyl acetate. Measure IC50 via fluorescence quenching (λex/λem = 360/450 nm) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) by monitoring heat changes during enzyme-ligand interaction .
Contradictions : Discrepancies in IC50 values (e.g., 50 nM vs. 120 nM) may arise from assay buffer ionic strength or enzyme source .
Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?
Methodological Answer: Key impurities include unreacted 4-amino-3-methylbenzenesulfonamide and diacetylated byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
